[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine
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Overview
Description
[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine is an organic compound with the molecular formula C6H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine typically involves the reaction of an epoxide with a dimethylamine. One common method is the ring-opening reaction of an epoxide with dimethylamine in the presence of a catalyst. This reaction is often carried out under mild conditions, such as room temperature, to ensure high regioselectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can be tailored to achieve the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines.
Scientific Research Applications
[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- [(2S)-2-hydroxy-3-methoxypropyl]methylamine
- [(2S)-2-hydroxy-3-methoxypropyl]ethylamine
- [(2S)-2-hydroxy-3-methoxypropyl]propylamine
Uniqueness
[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine is unique due to its specific chiral configuration and the presence of both hydroxyl and methoxy groups.
Properties
CAS No. |
1489305-33-0 |
---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(2S)-1-(dimethylamino)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-7(2)4-6(8)5-9-3/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
ZJPPXYURVIFMMF-LURJTMIESA-N |
Isomeric SMILES |
CN(C)C[C@@H](COC)O |
Canonical SMILES |
CN(C)CC(COC)O |
Purity |
95 |
Origin of Product |
United States |
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